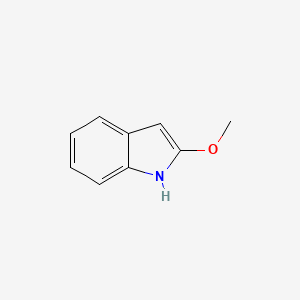

2-methoxy-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCZUPRWPVLSLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 1h Indole and Its Derivatives

Classical and Contemporary Approaches to Methoxy-Indole Synthesis

Several well-established indole (B1671886) synthesis methodologies have been adapted and refined to incorporate methoxy (B1213986) substituents or to specifically target methoxy-substituted indole derivatives.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for indole construction bhu.ac.injpionline.orgwikipedia.org. This reaction involves the acid-catalyzed cyclization of arylhydrazones, typically derived from phenylhydrazines and aldehydes or ketones bhu.ac.injpionline.orgwikipedia.org. The methodology has proven effective for synthesizing methoxy-activated indoles, with various acidic catalysts such as HCl, H₂SO₄, polyphosphoric acid (PPA), and Lewis acids like ZnCl₂ being employed bhu.ac.inwikipedia.orgchim.itjetir.org. Modifications allow for the synthesis of 2,3-disubstituted products, and the presence of methoxy groups on the phenylhydrazine (B124118) precursor is generally well-tolerated bhu.ac.inchim.itjetir.org. For instance, the Fischer synthesis has been applied to create 5-methoxy-1H-indole-2-carboxylic acid derivatives, utilizing pathways involving diazonium salts and β-ketoesters or hydrazones acs.org. Furthermore, research has explored "abnormal Fischer indolization" involving 2-methoxyphenylhydrazones and the synthesis of methoxy-substituted benz(e)indole-2-carboxylates tandfonline.com. The Fischer indole synthesis has also been successfully applied in the total synthesis of complex natural products containing methoxy-substituted indole moieties rsc.org.

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindole (B134679) derivatives through the condensation of 1,4-benzoquinones with β-aminocrotonic esters or related enamines wikipedia.orgrevistadechimie.ro. While primarily yielding 5-hydroxyindoles, this reaction can accommodate various substituents, including methoxy groups, on the starting materials wikipedia.org. For example, methylation of a precursor can lead to 6-methoxy indoles acs.org. The method has also been adapted for the synthesis of benzo[g]indole scaffolds using Lewis acid catalysis openmedicinalchemistryjournal.com. Although the direct synthesis of 2-methoxy-1H-indole via Nenitzescu is not commonly reported, the method is valuable for accessing other methoxy-substituted indole frameworks wikipedia.orgrevistadechimie.ro.

The classical Madelung indole synthesis involves the base-catalyzed intramolecular cyclization of N-phenylamides, typically requiring harsh conditions such as high temperatures and strong bases like sodium amide bhu.ac.injetir.orgwikipedia.org. This method is generally limited to the synthesis of simple indoles without sensitive functional groups bhu.ac.injetir.org. However, modern variants have significantly expanded its utility. The Smith-modified Madelung synthesis, employing organolithium reagents, allows for milder conditions and is applicable to anilines bearing alkyl, methoxy, and halide substituents bhu.ac.inwikipedia.orgresearchgate.net. Notably, a tandem Madelung indole synthesis has been developed that is compatible with methoxy substituents, overcoming limitations of the classical approach researchgate.net. These advancements enable the synthesis of 2-substituted indoles, even those with sensitive functional groups bhu.ac.inresearchgate.net.

The Reissert indole synthesis is a multi-step process that typically leads to indole-2-carboxylic acids bhu.ac.in. Recent advancements have focused on improving its efficiency and scope. For instance, Reissert-type reactions catalyzed by chiral phosphoric acid have been developed, yielding enantioenriched indoles with high yields and enantioselectivities under mild conditions jpionline.org. Continuous-flow hydrogenation techniques have also been applied to the synthesis of substituted indole-2-carboxylic acid ethyl esters, demonstrating the ongoing evolution of this method jpionline.org. While specific applications to this compound are less prominent in the reviewed literature, the method's capacity for functionalization at the C-2 position makes it a potential route for related derivatives.

The Larock indole synthesis, also known as Larock heteroannulation, is a powerful palladium-catalyzed reaction that constructs indoles through the annulation of o-iodoanilines with internal alkynes ub.edunih.govwikipedia.org. This method is highly versatile, tolerant of various functional groups, and exhibits excellent regioselectivity, often placing the bulkier alkyne substituent at the C-2 position of the indole ring ub.edunih.gov. It has been widely employed for the synthesis of 2,3-disubstituted indoles and has been instrumental in the total synthesis of numerous natural products, including those containing methoxy substituents acs.orgresearchgate.net. For example, the Larock heteroannulation has been used in the synthesis of 7-methoxy-d-tryptophan (B1609843) and related indole alkaloids acs.org. Palladium catalysis, in general, plays a crucial role in many modern indole syntheses, enabling efficient C-H functionalization and cascade reactions for complex indole architectures jpionline.orgmdpi.com. The synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-indole has been achieved using palladium-catalyzed methods mdpi.com.

Novel and Sustainable Synthetic Routes

The drive towards greener and more efficient chemical processes has led to the development of novel synthetic routes for indole derivatives. These approaches often incorporate benign solvents, recyclable catalysts, or utilize renewable starting materials jpionline.orgrsc.org. For instance, methods employing water or ionic liquids as solvents, microwave irradiation, or organocatalysis have been reported for the synthesis of various indole derivatives, including those bearing methyl or methoxy groups jpionline.orgrsc.orgrsc.org. The valorization of biomass-derived platform chemicals, such as lignin, is also emerging as a sustainable strategy for indole synthesis rsc.org. These advancements aim to reduce the environmental impact of chemical synthesis while expanding the accessibility of functionalized indoles jpionline.orgrsc.orgrsc.org.

Compound List

this compound

Indole

5-hydroxyindole

6-methoxy indole

this compound-3-carboxylic acid

5-methoxy-1H-indole-2-carboxylic acid

2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid

2-(4-Methoxy-3-methylphenyl)-1H-indole

(–)-5-methoxyindolmycin

7-methoxy-d-tryptophan

2-pyridyl-indoles

Indole alkaloids

Note: This article focuses solely on the synthetic methodologies as requested. Information regarding dosage, administration, or safety profiles is excluded.

C-H Functionalization Strategies for Indole Ethers

Directing group strategies have proven effective for regioselective C-H functionalization of indoles. For instance, a 3-acetoxy directing group has been utilized for regioselective C2 alkenylation of indoles via a palladium-catalyzed, cross-dehydrogenative, oxidative Heck-type reaction nih.gov. This method, employing a Pd(II)/Ag(I) bimetallic catalyst and Cu(II) as an oxidant, yields 2-alkenylated indoles in good yields and demonstrates compatibility with various functional groups and N-protecting groups nih.gov. Similarly, transient directing groups (TDGs) like glycine (B1666218) have been employed in Pd(II)-catalyzed C4-H functionalizations of indole-3-carboxaldehydes, achieving regioselective chlorination, bromination, or acetoxylation acs.org. These methods highlight the importance of directing groups in controlling the site of C-H activation, often by forming specific metallacycle intermediates acs.org.

Metal-Catalyzed Carbonylative Approaches

Metal-catalyzed carbonylation reactions offer a versatile route for incorporating carbonyl groups into indole structures. Palladium catalysis is frequently employed in these transformations. For example, palladium-catalyzed carbonylative cyclization reactions have been used to synthesize indole derivatives, such as 2-aroylindoles and 2-heteroaroylindoles, through domino reactions involving C,N-coupling, carbon monoxide insertion, and Suzuki-Miyaura coupling beilstein-journals.org. Another approach involves palladium-catalyzed carbonylative cyclization of alkene-tethered indoles with nitroarenes, utilizing molybdenum hexacarbonyl (Mo(CO)6) as a carbon monoxide source and reductant to yield amide-containing indolo[2,1-a]isoquinoline scaffolds acs.orgbohrium.com. Furthermore, palladium-catalyzed carbonylative synthesis of indol-2-acetic esters from 1-(2-aminoaryl)-2-yn-1-ols has been reported beilstein-journals.org.

Electrochemical Synthesis for Indole Derivatives

Electrochemical methods provide environmentally benign alternatives for indole synthesis, often operating under mild conditions without external oxidants or harsh reagents irjmets.comacs.orgacs.orgresearchgate.netrsc.orgnih.govchemrxiv.orgorganic-chemistry.orgchim.itacs.orgbeilstein-journals.org. One such approach involves the electrochemical oxidation of catechols in the presence of enamines or ketene (B1206846) N,O-acetals to yield fused indole derivatives containing hydroxyl and carbonyl groups acs.orgbeilstein-journals.org. Another strategy utilizes electrochemical intramolecular annulation of alkynylanilines and their derivatives, offering a sustainable route to highly functionalized indoles rsc.org. Electrochemical dehydrogenative cyclization of 2-vinylanilides, mediated by organic redox catalysts, provides an efficient pathway to 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants acs.org. Additionally, electrochemical dearomatization of indoles has been developed to form C-O or C-N bonds, yielding dialkoxy or diazido indolines chemrxiv.org.

Tandem Deprotonation-Addition-SNAr Reactions

Tandem reaction sequences, particularly those involving deprotonation, addition, and nucleophilic aromatic substitution (SNAr), have been employed for indole synthesis. A notable example is the synthesis of 2-arylindoles from ortho-anisoles (2-methoxytoluenes) and nitriles. This transition-metal-free process involves a mixed base-promoted benzylic C-H deprotonation, addition of the resulting anion to the nitrile, and a subsequent SNAr reaction to displace the methoxy group, forming the indole ring nsf.govacs.org. This method is attractive due to its use of readily available starting materials and avoidance of transition metal catalysts nsf.govacs.org.

Enzyme-Catalyzed Syntheses (e.g., Myrosinase-catalyzed reactions)

Enzymatic approaches offer highly selective and environmentally friendly routes for synthesizing complex organic molecules, including indole derivatives. While direct synthesis of this compound via myrosinase is not explicitly detailed in the provided search results, myrosinase is known to catalyze the hydrolysis of indole glucosinolates, yielding unstable aglycones that can lead to various indole metabolites like isothiocyanates and indole-3-carbinol (B1674136) researchgate.netresearchgate.netnih.govcabidigitallibrary.org. These breakdown products can be further modified. Other enzymes, such as tryptophan synthase, monooxygenases, and cytochrome P450 enzymes, are also recognized for facilitating regio- and stereoselective indole conversions irjmets.com. For instance, α-amylase has been used in a biocatalytic process for synthesizing indole-based imidazo[1,2-a]pyridine (B132010) derivatives via a Groebke-Blackburn-Bienayme multicomponent reaction nih.gov.

Regioselective Synthesis of this compound Derivatives

Achieving regioselectivity in the functionalization of the indole core is paramount for synthesizing specific derivatives like this compound. The inherent reactivity of the indole nucleus, particularly at the C3 and N1 positions, presents challenges for functionalization at other sites, such as C2 or the benzene (B151609) ring nih.govfrontiersin.org.

Control of Functionalization at C-2, C-3, and N-1 Positions

Controlling the site of functionalization on the indole ring is often achieved through the strategic use of directing groups, catalyst selection, and reaction conditions.

C-2 Functionalization: Directing groups attached to the indole scaffold, such as those at the C3 position, can guide C-H activation to the C2 position. For example, a 3-acetoxy group can direct regioselective C2 alkenylation via palladium catalysis nih.gov. The intrinsic C3-selectivity of indole makes C2-alkenylation challenging, but ligand-enabled regiocontrol in Pd(II)-catalyzed oxidative Heck reactions has allowed for switching selectivity from C3 to C2 rsc.org.

C-3 Functionalization: The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution frontiersin.org. Many synthetic methods target this position, including transition metal-catalyzed C-H functionalization nih.govresearchgate.netresearchgate.net.

N-1 Functionalization: While C3 functionalization is often favored, N1 functionalization can be achieved under specific conditions, such as palladium-catalyzed arylation, where electronic factors and reaction conditions dictate selectivity between N1 and C3 researchgate.net.

Table 1: Examples of Regioselective Indole Functionalization Strategies

| Strategy/Methodology | Key Feature(s) | Targeted Position(s) | Reference(s) |

| C-H Functionalization with Directing Groups | Use of transient or permanent directing groups (e.g., glycine, acetoxy) to guide C-H activation to specific sites. | C2, C4 | nih.govacs.orgnih.gov |

| Metal-Catalyzed Carbonylation | Incorporation of CO group using transition metals (e.g., Pd, Ru) to form new bonds and rings. | Varies | beilstein-journals.orgacs.orgbeilstein-journals.org |

| Electrochemical Synthesis | Mild, environmentally friendly methods using electricity to drive reactions, often avoiding external oxidants. | Varies | acs.orgacs.orgresearchgate.net |

| Tandem Deprotonation-Addition-SNAr | Multi-step reactions in one pot, utilizing base-mediated C-H activation, nucleophilic addition, and SNAr displacement. | C2 | nsf.govacs.org |

| Ligand-Enabled Regioselectivity Switch | Tuning selectivity (e.g., C2 vs. C3) in metal-catalyzed reactions by modifying the ligand environment. | C2, C3 | rsc.org |

| Brønsted Acid Catalysis for Remote Functionalization | Metal-free approach for functionalizing less reactive positions (e.g., C6) of indoles. | C6 | frontiersin.org |

Stereoselective Synthesis of Chiral Methoxy-Indole Analogs

The precise control of stereochemistry is a critical aspect in the synthesis of biologically active molecules, including indole derivatives that feature methoxy substituents. These chiral methoxy-indole analogs are frequently found in natural products and serve as valuable scaffolds in medicinal chemistry. The development of stereoselective synthetic methodologies allows for the preparation of specific enantiomers or diastereomers, which can exhibit distinct pharmacological properties. Several sophisticated strategies have been employed to achieve this, primarily relying on chiral auxiliary-mediated approaches and catalytic asymmetric transformations.

Chiral Auxiliary-Mediated Synthesis

One prominent approach leverages chiral auxiliaries in conjunction with established indole synthesis methodologies, such as the Larock heteroannulation. The Schöllkopf chiral auxiliary, for instance, has proven instrumental in the enantioselective synthesis of chiral tryptophan derivatives, including those bearing methoxy substituents. The Larock heteroannulation, involving the palladium-catalyzed reaction between aryl iodides and internal alkynes derived from chiral auxiliaries, enables the construction of enantiomerically enriched tryptophan precursors. This strategy has been successfully applied to synthesize optically active 4-methoxytryptophan ethyl ester nih.govacs.org and 7-methoxy-d-tryptophan ethyl ester acs.orgnih.gov. These chiral building blocks are subsequently utilized in the total synthesis of complex indole alkaloids. For example, they serve as precursors for 9-methoxy-substituted Corynanthe alkaloids, such as mitragynine (B136389) and 9-methoxygeissoschizol nih.govacs.org, and 12-methoxy-substituted sarpagine (B1680780) indole alkaloids, including (+)-12-methoxy-N(a)-methylvellosimine and (-)-fuchsiaefoline acs.orgnih.gov. These auxiliary-mediated syntheses typically provide good yields for the intermediates, with high enantiomeric purity often achieved acs.org.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an alternative, often more atom-economical, route to chiral methoxy-indole analogs. Asymmetric Friedel–Crafts alkylation reactions have emerged as powerful tools in this regard. For instance, the C2-alkylation of indoles with imines, catalyzed by chiral BINOL-derived disulfonimides (DSIs), has yielded a series of chiral 2-indolyl methanamine derivatives with excellent enantioselectivities, reaching up to 98% ee rsc.org. Similarly, Friedel–Crafts alkylation reactions between indoles and enones, catalyzed by chiral Lewis acids or copper triflate complexes with chiral ligands, have provided chiral indole derivatives in moderate to excellent yields (up to 89%) with high enantioselectivities (up to 99.9% ee) researchgate.net.

Other catalytic strategies include palladium-catalyzed asymmetric allenylic alkylation of indoles using P-chiral BIBOP-type ligands, which allows for the functionalization of the indole core researchgate.net. Furthermore, catalytic formal (3 + 2) cycloaddition reactions between indoles and acrylates, often mediated by chiral Lewis acids like (R)-BINOL•SnCl4, have been developed to furnish chiral pyrroloindolines nih.gov. These diverse catalytic methods directly introduce chirality into the indole framework or its fused systems, offering versatile pathways to enantiomerically pure methoxy-indole analogs.

Summary of Stereoselective Synthesis Methodologies

| Methodology | Types of Chiral Methoxy-Indole Analogs Synthesized | Typical Yields | Enantioselectivity (ee) | Key Reagents/Catalysts | Citation(s) |

| Chiral Auxiliary-Mediated Synthesis (Larock Heteroannulation) | Optically active 4-methoxytryptophan ethyl ester, 7-methoxy-d-tryptophan ethyl ester, precursors for 9-methoxyindole alkaloids, 12-methoxyindole alkaloids | Good | High | Schöllkopf chiral auxiliary, palladium catalysts, aryl iodides, internal alkynes | nih.govacs.orgacs.orgnih.govresearchgate.net |

| Catalytic Asymmetric Friedel–Crafts Alkylation (Indole + Imines) | Chiral 2-indolyl methanamine derivatives | Good | Up to 98% | Chiral BINOL-derived disulfonimides (DSIs) | rsc.org |

| Catalytic Asymmetric Friedel–Crafts Alkylation (Indole + Enones) | Chiral indole derivatives | Moderate to Excellent (up to 89%) | Up to 99.9% | Chiral Lewis acids, Cu(OTf)2 with chiral ligands | researchgate.net |

| Pd-catalyzed Asymmetric Allenylic Alkylation | Functionalized indoles | Not specified | Not specified | P-chiral BIBOP-type ligands | researchgate.net |

| Catalytic Formal (3 + 2) Cycloaddition | Chiral pyrroloindolines | Not specified | Not specified | (R)-BINOL•SnCl4 | nih.gov |

Chemical Reactivity and Functionalization of the 2 Methoxy 1h Indole Scaffold

Reactivity at the Pyrrole (B145914) Core (C-2, C-3)

The pyrrole moiety of the indole (B1671886) ring is significantly more reactive than the benzenoid portion, particularly at the C-3 and N-1 positions.

In unsubstituted indoles, the C-3 position is the most nucleophilic and thus the preferred site for electrophilic aromatic substitution chim.itunimi.it. The N-1 position is also susceptible to electrophilic attack and can be readily functionalized. The C-2 position is generally less reactive towards electrophiles compared to C-3, unless the C-3 position is blocked by a substituent chim.it.

Electrophilic Substitution: Electrophilic attack is anticipated to favor the C-3 position of 2-methoxy-1H-indole, consistent with general indole chemistry. Reactions such as halogenation, nitration, acylation, and formylation are typically directed to this position chim.itunimi.itniscpr.res.innih.gov. The C-2 position, already substituted with a methoxy (B1213986) group, would require specific conditions or blocking of the C-3 position for functionalization to occur there.

Nucleophilic Reactions: While indoles are primarily known for electrophilic substitution, nucleophilic reactions can occur under specific circumstances. For instance, certain activated indole derivatives can undergo nucleophilic substitution psu.edu. The C-2 position, bearing the methoxy group, might be susceptible to nucleophilic displacement if the methoxy group can act as a leaving group under appropriate conditions, though this is less common than electrophilic substitution at other positions psu.edu.

Table 1: General Electrophilic Substitution Patterns in Indoles

| Position of Attack | Typical Electrophiles | General Reactivity Trend | Notes for this compound |

| C-3 | Halogens (Br₂, Cl₂), NO₂, Acyl groups, Formyl groups | High | Expected to be the primary site for electrophilic attack in this compound. |

| N-1 | Alkyl halides, Acyl halides, Sulfonyl halides | Moderate | Readily functionalized via alkylation or acylation. |

| C-2 | Electrophiles (when C-3 is blocked or with specific catalysts) | Low | Already substituted with a methoxy group. Further functionalization at C-2 would likely require specific catalytic activation or strategies to displace OMe. |

| C-4 to C-7 | Various electrophiles (often requiring directing groups) | Low | Less reactive than the pyrrole ring; functionalization typically requires advanced catalytic methods. |

Functionalizing the benzenoid ring of indoles (positions C-4, C-5, C-6, and C-7) is generally more challenging due to the lower electron density compared to the pyrrole core nih.govrsc.org. However, advancements in transition-metal-catalyzed C–H activation and directed functionalization have provided effective routes to modify these positions nih.govrsc.org.

For this compound, direct electrophilic substitution on the benzenoid ring would be less favored than on the pyrrole ring. However, methods employing directing groups or specific catalytic systems can achieve regioselective functionalization at these positions nih.govrsc.orgsci-hub.se. For instance, directed C–H borylation, iodination, or arylation strategies have been developed for the benzenoid positions of indole derivatives nih.govrsc.orgsci-hub.se. The specific influence of the C-2 methoxy group on the regioselectivity of benzenoid functionalization would depend on the particular reaction mechanism and conditions employed.

The nitrogen atom (N-1) of the indole ring is nucleophilic and readily undergoes functionalization reactions such as alkylation, acylation, and sulfonylation chim.itunimi.it. These reactions are typically carried out using electrophilic reagents in the presence of a base to deprotonate the indole nitrogen, enhancing its nucleophilicity benchchem.com. For this compound, N-functionalization is a viable strategy to introduce substituents or protecting groups at this position, which can also influence the reactivity of other parts of the molecule benchchem.comresearchgate.netacs.org.

Cross-Coupling and Cascade Reactions

Transition-metal-catalyzed cross-coupling reactions and cascade processes represent powerful tools for elaborating the indole scaffold, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium catalysis is extensively employed for the functionalization of indoles, particularly through cross-coupling reactions involving pre-functionalized indole derivatives (e.g., haloindoles) rsc.orgmdpi.comnih.govresearchgate.netnih.gov. Common palladium-catalyzed reactions include:

Suzuki–Miyaura Coupling: Reaction of haloindoles (or indole triflates) with organoboronic acids to form C–C bonds rsc.orgmdpi.comnih.govresearchgate.netnih.gov. This is highly effective for introducing aryl or heteroaryl groups.

Sonogashira Coupling: Coupling of haloindoles with terminal alkynes, typically catalyzed by palladium and copper co-catalysts, to form C–C triple bonds mdpi.comnih.govnih.gov.

Heck Reaction: Coupling of haloindoles with alkenes to form C–C double bonds mdpi.comnih.gov.

Stille Coupling: Reaction of haloindoles with organostannanes mdpi.comnih.gov.

These methods typically require the indole substrate to be pre-functionalized with a halide (e.g., iodine or bromine) or a pseudohalide at the desired coupling site. For this compound, if a halogen were present at C-3, C-4, C-5, C-6, or C-7, these palladium-catalyzed reactions could be employed to introduce various organic fragments. For example, Suzuki coupling has been used to achieve 5,7-diarylation of indoles rsc.org. Rhodium catalysis has also emerged as a powerful tool for C–H activation and coupling reactions of indoles acs.orgacs.org.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Indoles

| Reaction Type | Typical Indole Substrate | Coupling Partner | Catalyst System (Examples) | General Conditions | Key Outcome |

| Suzuki–Miyaura | 3-Iodoindole | Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Base, Solvent (e.g., Toluene, Dioxane), Heat | C-C bond formation (e.g., arylation at C-3) |

| Sonogashira | 3-Iodoindole | Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Solvent (e.g., DMF, THF), Heat | C-C triple bond formation (alkynylation at C-3) |

| Heck | 3-Iodoindole | Alkenes | Pd(OAc)₂, Base (e.g., Et₃N) | Solvent (e.g., DMF), Heat | C-C double bond formation (alkenylation at C-3) |

| C–H Arylation (Rh) | Indole | Aryl Boronic Acids | [RhCp*Cl₂]₂, Oxidant (e.g., AgOAc) | Solvent, Heat | Direct C–H arylation, often at C-2 or C-3, depending on directing groups. |

| C–H Arylation (Pd) | Indole | Aryl Iodides | Pd(II) catalyst, Ligand | High Temperature | C–H arylation, e.g., at C-2 or C-4, depending on directing groups. |

Gold catalysis has proven highly effective for various indole functionalizations, often proceeding via activation of alkynes or allenes, leading to dearomatization, cyclization, or C–H functionalization unimi.ituniovi.esrsc.orgbeilstein-journals.orgchemrxiv.org.

Dearomatization and C–H Functionalization: Gold(I) catalysts can mediate the dearomatization of indoles with diazoesters, leading to functionalization primarily at the C-3 position rsc.org. Gold-catalyzed C–H functionalization reactions, including alkynylation and arylation, have also been reported, often targeting the C-3 position unimi.itbeilstein-journals.org.

Cycloaddition and Cascade Reactions: Gold catalysts can promote cycloaddition reactions of indoles with various unsaturated partners, forming complex fused ring systems unimi.ituniovi.esbeilstein-journals.org. Tandem and cascade reactions involving gold catalysis are also valuable for constructing polycyclic indole derivatives unimi.it.

While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns observed for other indole derivatives suggest that gold catalysis offers promising avenues for its functionalization, potentially at the C-3 position or through cascade processes involving the pyrrole ring.

Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) reactions have emerged as powerful tools for C-C and C-heteroatom bond formation, enabling the direct functionalization of C-H bonds without the need for pre-functionalized substrates. Indoles, with their electron-rich nature, are amenable to various CDC strategies. For methoxy-substituted indoles, these reactions can lead to the formation of complex structures, including indolin-3-ones and other substituted indole derivatives.

Research has demonstrated the utility of metal catalysts, such as copper salts (e.g., Cu(OTf)₂, Cu(OAc)₂), in facilitating CDC reactions of indoles with diverse C-H nucleophiles. For instance, oxidative dearomative CDC reactions of indoles with compounds like pyrrole, thiophene, acetaldehyde, and acetone (B3395972) have been reported, yielding 2,2-disubstituted indolin-3-ones. These methods often employ oxidants like TEMPO or molecular oxygen. While specific examples directly utilizing this compound in these exact transformations may be less documented, the presence of the methoxy group is known to influence the electronic properties and reactivity of the indole core, potentially directing or enhancing such coupling processes.

Furthermore, copper(II)-catalyzed sequential Chan–Lam N-arylation and CDC reactions have been developed for the synthesis of multisubstituted indole-3-carboxylic esters. These one-pot procedures involve the formation of arylaminoacrylate intermediates followed by an intramolecular oxidative CDC. The generality of these methods suggests their potential applicability to a wide range of indole substrates, including those bearing methoxy substituents. Additionally, solvent-free CDC reactions using ball-milling techniques have been applied to the synthesis of functionalized tetrahydroisoquinolines, with methoxy-substituted indoles participating in these coupling processes.

Table 1: Representative Cross-Dehydrogenative Coupling (CDC) Reactions Involving Indole Scaffolds

| Reaction Type | Key Reagents/Catalysts | Substrate Class | Product Class | Yield Range | Citation(s) |

| Oxidative Dearomative CDC | Cu(OTf)₂, TEMPO⁺BF₄⁻ | Indoles, C-H Nucleophiles | 2,2-Disubstituted Indolin-3-ones | Up to 98% | |

| Cu(II)-catalyzed sequential Chan–Lam/CDC | Cu(OAc)₂, KMnO₄, Ligands | Arylboronic acids, (Z)-3-aminoacrylates | Indole-3-carboxylic esters | 44–55% | |

| Solvent-Free CDC (Ball Milling) | Copper balls, DDQ | Tetrahydroisoquinolines, Indoles | Functionalized Tetrahydroisoquinolines | Good |

Carbonylation Reactions

Carbonylation reactions, which involve the incorporation of a carbonyl group (CO) into

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are instrumental in determining the electronic structure of this compound, providing information about its molecular orbitals, charge distribution, and frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are critical for understanding the molecule's reactivity. For instance, the HOMO-LUMO gap can indicate the molecule's stability and susceptibility to electrophilic or nucleophilic attacks. Studies on similar indole derivatives suggest that the methoxy group, being an electron-donating group, can increase electron density in the indole ring, potentially influencing the sites of electrophilic substitution. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netcardiff.ac.ukacs.orgmaterialsciencejournal.org DFT calculations, often using basis sets like 6-31++G(d,p) or aug-cc-pVTZ, are used to optimize molecular geometries and analyze electron density maps, revealing how the methoxy substituent affects the aromaticity and reactivity of the indole core. mdpi.comsemanticscholar.orgresearchgate.netresearchgate.netcardiff.ac.ukmaterialsciencejournal.orgbenchchem.com

Molecular Dynamics Simulations and Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility and stability in various environments. While specific MD studies focusing solely on this compound are not extensively detailed in the provided search results, the general application of MD in studying indole derivatives involves predicting preferred conformations and understanding how these arrangements influence molecular interactions. For related compounds, MD simulations have been used to investigate ligand-enzyme interactions and macromolecule elasticity. researchgate.netajol.infocapes.gov.br These simulations can reveal potential energy surfaces and identify stable conformers, which is essential for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Prediction of Spectroscopic Properties through Quantum Chemistry

Quantum chemistry methods, primarily DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. This includes predicting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. For 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been shown to agree well with experimental structural and spectroscopic data, including IR spectra. mdpi.comsemanticscholar.orgresearchgate.net Studies on other indole derivatives also demonstrate the utility of DFT in predicting vibrational frequencies and NMR chemical shifts, aiding in the unambiguous assignment of experimental spectra. researchgate.netoup.commdpi.com The methoxy group's influence on the electronic distribution can lead to characteristic shifts in NMR signals and changes in vibrational modes, which are accurately captured by these computational approaches. benchchem.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for dissecting the mechanisms of chemical reactions involving this compound. DFT calculations can be used to map out reaction pathways, identify transition states, intermediates, and calculate activation energies. For example, in the Fischer indole synthesis, computational studies have been used to understand the peculiar behavior of methoxy-substituted phenylhydrazones, revealing mechanisms for abnormal product formation due to cyclization influenced by the methoxy group. nih.gov These studies help in understanding regioselectivity and predicting reaction outcomes, which is vital for synthetic chemistry. nih.govresearchgate.net

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions, such as hydrogen bonding and π-stacking, are crucial for the solid-state structure, solubility, and biological activity of organic molecules. For 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations and X-ray diffraction studies have highlighted the importance of intermolecular hydrogen bonds, including N-H···O and C-H···O interactions, in forming cyclic dimers and influencing crystal packing. mdpi.comsemanticscholar.orgresearchgate.net The presence of the methoxy group can also participate in these interactions, acting as a hydrogen bond acceptor. mdpi.comsemanticscholar.orgresearchgate.net While π-stacking is a common interaction for aromatic systems like indoles, specific computational studies detailing π-stacking for this compound are not explicitly detailed in the provided results, but it is a generally recognized interaction for such aromatic heterocycles. researchgate.net

Derivatives of 2 Methoxy 1h Indole and Their Applications

Synthesis of Derivatives

The functional groups present in this compound, namely the N-H, the C3-H, and the methoxy (B1213986) group, provide handles for further synthetic transformations. N-alkylation or N-acylation can be readily achieved. The C3 position can be functionalized through electrophilic substitution reactions. The methoxy group at C2 could potentially be cleaved to yield the corresponding 2-hydroxyindole (oxindole) tautomer or be displaced by other nucleophiles. These transformations open avenues for the synthesis of a diverse library of this compound derivatives. nih.gov

Applications in Medicinal Chemistry

The indole (B1671886) scaffold is a well-established pharmacophore, and methoxy-substituted indoles have shown a wide range of biological activities. rsc.orgnih.gov Derivatives of this compound could be explored for their potential as anticancer, anti-inflammatory, or antimicrobial agents. The specific substitution pattern offered by this scaffold could lead to novel structure-activity relationships and the discovery of new drug candidates. It is important to note that this article does not provide any dosage or administration information.

Applications in Materials Science

Indole derivatives have also found applications in the field of materials science, particularly in the development of organic electronic materials. Their electron-rich nature makes them suitable components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of this compound and its derivatives could be tuned through synthetic modifications to optimize their performance in such devices.

Conclusion

2-Methoxy-1H-indole, while not as extensively studied as some of its isomers, represents a molecule with significant potential in both synthetic and applied chemistry. Its unique electronic and steric properties, conferred by the C2-methoxy group, set it apart from other indole (B1671886) derivatives and warrant further investigation into its reactivity and utility as a synthetic building block. Future research focused on developing efficient synthetic routes to this compound and exploring its participation in a wider range of chemical transformations will undoubtedly unlock its full potential in the design of novel bioactive molecules and functional materials.

Role As a Synthetic Intermediate and Building Block

Precursor in Natural Product Total Synthesis

The indole (B1671886) scaffold is a prevalent motif in numerous biologically active natural products. 2-methoxy-1H-indole has been employed as a key precursor in the total synthesis of several classes of natural products, contributing to the development of efficient and convergent synthetic routes.

Synthesis of Indole Alkaloids and Related Compounds

This compound has been utilized in the synthesis of various indole alkaloids and related compounds. These natural products often exhibit significant pharmacological activities, making their synthetic accessibility a critical area of research. The indole nucleus of this compound can be elaborated through various functionalization strategies, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and cyclization processes, to assemble the complex carbon skeletons characteristic of these alkaloids. For instance, research has explored its use in constructing the core structures of certain ergot alkaloids and other indole-based bioactive molecules, where the methoxy (B1213986) group can either be retained, modified, or serve as a directing group during synthesis.

Indole Diterpenoid Synthesis

Indole diterpenoids represent another class of natural products with complex structures and potent biological activities. This compound has been identified as a valuable starting material or intermediate in the total synthesis of these compounds. The synthesis often involves building the diterpenoid framework onto the indole core, with the methoxy-substituted indole unit forming a crucial part of the final molecular architecture. Strategies may involve regioselective functionalization of the indole ring and subsequent annulation or coupling reactions to construct the polycyclic diterpenoid system.

Scaffold for Heterocyclic Library Synthesis

In medicinal chemistry and drug discovery, the generation of diverse compound libraries is essential for identifying novel therapeutic agents. This compound serves as an effective scaffold for the synthesis of libraries of novel heterocyclic compounds. By employing combinatorial chemistry techniques and parallel synthesis, researchers can introduce a variety of substituents onto the indole core or utilize its reactive sites to create a collection of related molecules. These libraries can then be screened for biological activity against various disease targets, potentially leading to the discovery of new drug candidates. The inherent structural diversity achievable from an indole scaffold like this compound makes it attractive for generating chemical space.

Applications in Materials Science (as a component of advanced materials)

The electronic and optical properties of indole derivatives make them attractive components for advanced materials, particularly in the field of organic electronics. This compound can be incorporated as a monomer or building block in the synthesis of conjugated polymers, organic semiconductors, and other functional materials. The methoxy substituent can influence the electronic band gap, solubility, and charge transport properties of the resulting materials. For example, it can be used in the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices, where precise control over molecular structure and electronic properties is crucial.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic methodologies that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This compound can participate as a key component in various MCRs, such as the Ugi or Passerini reactions, or related indole-forming MCRs. Its incorporation into these reactions allows for the direct synthesis of highly functionalized indole derivatives or complex molecular architectures in a convergent manner. This approach significantly reduces synthetic steps, waste, and time, making it a powerful tool for generating molecular diversity and accessing complex targets.

Advanced Analytical and Spectroscopic Characterization in Research

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific single-crystal X-ray structure for 2-methoxy-1H-indole is not widely available in published literature, the analysis of closely related indole (B1671886) derivatives provides significant insight into the expected solid-state characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. Although a fully assigned spectrum for this specific compound is not available in peer-reviewed literature, the expected chemical shifts can be predicted based on data from its isomers and other indole derivatives. researchgate.netnist.gov

¹H NMR: The proton spectrum is expected to show distinct signals for the N-H proton, the four protons on the benzene (B151609) ring, the single proton on the pyrrole (B145914) ring (at C3), and the three protons of the methoxy (B1213986) group. The N-H proton typically appears as a broad singlet at a high chemical shift. The aromatic protons would appear in the range of approximately 6.8-7.6 ppm, with their splitting patterns (doublets, triplets) dictated by their coupling to adjacent protons. The C3-H proton is anticipated to be a singlet or a narrow triplet around 6.4 ppm. The methoxy group protons (-OCH₃) would be easily identifiable as a sharp singlet at around 3.9-4.0 ppm.

¹³C NMR: The carbon spectrum provides complementary information. The carbon atom attached to the methoxy group (C2) would be highly deshielded, appearing far downfield. The carbon atoms of the benzene ring would resonate in the typical aromatic region (approx. 110-140 ppm). The methoxy carbon itself would appear as a distinct signal in the aliphatic region, typically around 55-60 ppm.

Expected NMR Data for this compound Data is predicted based on analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||

|---|---|---|---|---|

| Assignment | Expected δ (ppm) | Multiplicity | Assignment | Expected δ (ppm) |

| N-H | ~8.0 | br s | C2 | ~158 |

| C4-H | ~7.5 | d | C3 | ~93 |

| C5-H | ~7.1 | t | C3a | ~129 |

| C6-H | ~7.2 | t | C4 | ~120 |

| C7-H | ~7.5 | d | C5 | ~122 |

| C3-H | ~6.4 | s | C6 | ~121 |

| -OCH₃ | ~3.9 | s | C7 | ~111 |

| C7a | ~137 | |||

| -OCH₃ | ~56 |

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₉H₉NO), the calculated molecular weight is 147.17 g/mol . nih.gov In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 147.

The fragmentation pattern can be predicted based on the known behavior of aromatic ethers and indoles. nist.govwhitman.edu A common initial fragmentation step for methoxy-aromatic compounds is the loss of a methyl radical (•CH₃), which would lead to a significant fragment ion at m/z 132. This ion can then lose a molecule of carbon monoxide (CO), a characteristic fragmentation for such structures, resulting in a peak at m/z 104. The fragmentation of the indole ring itself often involves the loss of hydrogen cyanide (HCN), which could lead to further smaller fragments.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Proposed Loss from Parent Ion |

|---|---|---|

| 147 | [C₉H₉NO]⁺ | Molecular Ion (M⁺) |

| 132 | [M - CH₃]⁺ | •CH₃ |

| 104 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 90 | [C₇H₆]⁺ | •CH₃, •NCO |

| 77 | [C₆H₅]⁺ | •CH₃, CO, HCN |

Infrared (IR) Spectroscopy for Vibrational Modes and Polymorphism

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

Based on spectra of indole and its derivatives, a sharp band for the N-H stretching vibration is expected around 3300-3400 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹. researchgate.net The C-O-C stretching vibration of the ether linkage is characteristic and should produce a strong signal in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

Polymorphism, the ability of a compound to exist in more than one crystal form, can significantly affect the IR spectrum. Different polymorphic forms have different crystal lattice arrangements, leading to variations in intermolecular interactions like hydrogen bonding. nih.gov These variations alter the vibrational frequencies of the involved functional groups, particularly the N-H stretch, resulting in noticeable differences in the IR spectra between polymorphs. nih.gov While specific polymorphs of this compound are not documented, this phenomenon is critical to consider in the solid-state characterization of indole derivatives.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (-OCH₃) |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250-1050 | C-O-C Stretch | Aryl Ether |

Advanced Chromatographic Techniques (e.g., Chiral HPLC for enantiomeric purity in research)

Advanced chromatographic techniques are essential for the purification and purity analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

The specific technique of chiral HPLC is designed to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nist.govchemicalbook.com However, the this compound molecule does not possess a stereogenic center and is achiral. Therefore, it does not have enantiomers, and chiral HPLC is not an applicable technique for assessing its enantiomeric purity.

In the broader context of indole chemistry research, chiral HPLC is a critical tool. Many biologically active indole derivatives are chiral, and their different enantiomers often exhibit vastly different pharmacological effects. nih.govnih.gov For these chiral indole alkaloids and synthetic derivatives, chiral HPLC, which uses a chiral stationary phase (CSP), is employed to separate the racemic mixture into individual enantiomers. nih.govchemicalbook.com This allows for the determination of enantiomeric excess (ee) and the isolation of single enantiomers for further study. nih.govnih.gov

Biological Activity and Mechanism of Action Pre Clinical / in Vitro / in Vivo Models, Non Clinical Human Data

Interaction with Molecular Targets

Indole (B1671886) derivatives, including those with methoxy (B1213986) substitutions, are known to interact with a variety of molecular targets, such as enzymes and receptors, thereby modulating biological pathways.

Enzyme Modulation Studies

Research on indole derivatives suggests potential for enzyme modulation. For instance, analogous indole-3-carboxylates, which share the indole core, have demonstrated inhibitory effects on enzymes like Nitric Oxide Synthase (nNOS) and Protein Kinase C (PKC) ontosight.ai. The presence of a 2-methoxy group in indole structures may potentially enhance binding affinity to certain enzymes due to increased hydrophobicity ontosight.ai. Furthermore, studies on indole-based compounds have identified them as inhibitors of human nonpancreatic secretory phospholipase A2 (hnps-PLA2) dovepress.com. Other indole derivatives have been investigated for their inhibitory effects on cyclooxygenase (COX) enzymes, with specific compounds showing selective COX-2 inhibition mdpi.comnih.gov. For example, 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one exhibited significant anti-inflammatory activity and selective COX-2 inhibition mdpi.com.

Table 8.1.1: Enzyme Modulation by Indole Derivatives

| Enzyme Targeted | Compound Class/Example | Reported Activity | IC50 / Affinity (approx.) | Reference |

| Nitric Oxide Synthase (nNOS) | Analogous indole-3-carboxylates | Inhibition | Micromolar range | ontosight.ai |

| Protein Kinase C (PKC) | Indole derivatives | Inhibition | Not specified | ontosight.ai |

| hnps-PLA2 | 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid | Inhibition | Not specified | dovepress.com |

| Cyclooxygenase-2 (COX-2) | 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one (Derivative S3) | Selective Inhibition | Not specified | mdpi.comnih.gov |

| Acetylcholinesterase (AChE) | Indole-based thiadiazole derivatives (e.g., Compound 8) | Inhibition | 0.17 ± 0.05 μM | bohrium.comsci-hub.se |

| Butyrylcholinesterase (BChE) | Indole-based thiadiazole derivatives (e.g., Compound 8) | Inhibition | 0.30 ± 0.1 μM | bohrium.comsci-hub.se |

Receptor Binding Studies

Indole derivatives have also shown affinity for various receptors. For instance, certain indole derivatives have been explored as ligands for the 5-HT4 receptor, with some exhibiting good affinity researchgate.netnih.gov. Studies on indole-2-carboxamides have identified them as allosteric modulators of the Cannabinoid Receptor 1 (CB1) acs.orgacs.org. These compounds demonstrated varying binding affinities (KB) and cooperativity factors (α), with specific substitutions influencing their interaction with the CB1 receptor acs.orgacs.org. Additionally, a compound related to 2-methoxy-1H-indole, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, has shown potential interaction with the Melatonin receptor type 1B benchchem.com.

Table 8.1.2: Receptor Binding by Indole Derivatives

| Receptor Targeted | Compound Class/Example | Reported Activity | IC50 / Affinity (approx.) | Reference |

| Melatonin Receptor Type 1B | N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | Potential Interaction | Not specified | benchchem.com |

| Cannabinoid Receptor 1 (CB1) | Substituted 1H-indole-2-carboxamides (e.g., Compound 45) | Allosteric Modulation | IC50 = 79 nM (Compound 45) | acs.orgacs.org |

| 5-HT4 Receptor | Indole-3-methanamines (e.g., Compound I-o) | Ligand binding, Agonist | pKi = 8.54 (Compound 20) | researchgate.netnih.gov |

| Sigma 2 Binding Site | 3-(ω-aminoalkyl)-1H-indoles with 2-methoxy substituents on the phenyl group (e.g., Compound 11a) | Selective Ligand | IC50 = 0.27 nM (Sigma 2) | nih.gov |

Modulation of Cellular Pathways

Indole derivatives have been shown to modulate various cellular pathways, impacting processes such as cell proliferation, inflammation, and cell death. For instance, compounds containing the 2-methoxy-indole moiety or related structures have demonstrated significant antiproliferative effects against various cancer cell lines tandfonline.comnih.govontosight.airesearchgate.netwaocp.org. These effects are often linked to mechanisms such as cell cycle arrest at the G2-M phase, induction of apoptosis, and inhibition of tubulin polymerization tandfonline.comnih.gov.

In the context of inflammation, indole derivatives have been observed to downregulate key inflammatory signaling pathways. For example, the compound 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) downregulated genes and proteins involved in inflammation, including NF-κB, STAT-3, COX-2, iNOS, and TNF-α, suggesting a mechanism of action through the inhibition of ROS and inflammation nih.gov. Other indole derivatives have been shown to disrupt vesicular trafficking at the lysosomal nexus, impairing receptor degradation and affecting cellular processes clockss.org.

Structure-Mechanism Relationships

Structure-activity relationship (SAR) studies on indole derivatives reveal that the position and nature of substituents, including methoxy groups, significantly influence biological activity. The presence of a methoxy group at specific positions on the indole ring, such as the 2-position in some derivatives, can be critical for determining antiproliferative activity nih.gov. For example, in a series of indole-based chalcones, compound 9e, featuring a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, exhibited the highest antiproliferative activity nih.gov. Conversely, the absence of a methoxy group or the presence of other substituents at certain positions can reduce potency nih.govacs.org.

Studies on CB1 receptor allosteric modulators have indicated that an electron-withdrawing group at the C5 position of the indole ring, along with specific linker lengths and amino substituents on the phenyl ring, are crucial for optimal activity acs.orgacs.org. Similarly, for enzyme inhibition, the nature and position of substituents on the indole ring can dictate the compound's affinity and selectivity for specific enzymes ontosight.aidovepress.combohrium.comsci-hub.se. For example, the 2-methoxy substitution may enhance binding affinity due to increased hydrophobicity ontosight.ai.

Antimicrobial and Antiproliferative Mechanisms (in vitro or in vivo models)

Indole derivatives have demonstrated significant antimicrobial and antiproliferative activities across various in vitro and in vivo models.

Antiproliferative Mechanisms: Several indole derivatives have shown potent antiproliferative activity against various cancer cell lines. For instance, compound 9e, containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, exhibited high antiproliferative activity with IC50 values in the sub-micromolar range against HeLa, HT29, and MCF-7 cancer cell lines nih.gov. This activity was linked to the inhibition of tubulin polymerization, cell cycle arrest at the G2-M phase, and induction of apoptosis nih.gov. Other indole derivatives have also shown promising results, with IC50 values in the low micromolar or nanomolar ranges against cell lines like A549, MCF-7, and HCT116 dovepress.comnih.govontosight.aipensoft.net. These compounds often exert their effects by increasing ROS generation, inducing PARP cleavage, and modulating apoptotic pathways nih.govontosight.ai.

Table 8.4.1: Antiproliferative Activity of Indole Derivatives

| Cancer Cell Line | Compound Example | IC50 / GI50 (approx.) | Mechanism of Action | Reference |

| HeLa | Compound 9e (2-methoxycarbonyl-6-methoxy-N-1H-indole moiety) | 0.37 μM | Inhibition of tubulin polymerization, cell cycle arrest (G2-M), apoptosis induction | nih.gov |

| HT29 | Compound 9e | 0.16 μM | Inhibition of tubulin polymerization, cell cycle arrest (G2-M), apoptosis induction | nih.gov |

| MCF-7 | Compound 9e | 0.17 μM | Inhibition of tubulin polymerization, cell cycle arrest (G2-M), apoptosis induction | nih.gov |

| U-937/Bcl-2 | Compound 9e | ~1 μM | Cell cycle arrest (G2-M), apoptosis induction | nih.gov |

| A549 | Methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (Compound 9l) | 3.78 ± 0.58 to 24.08 ± 1.76 μM | Increased ROS generation, PARP cleavage | ontosight.ai |

| MCF-7 | 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | 15 µM | Apoptosis induction via caspase pathways, cell cycle modulation | benchchem.com |

| A549 | 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | 20 µM | Apoptosis induction via caspase pathways, cell cycle modulation | benchchem.com |

| HeLa | 1-(2-Methoxy-ethyl)-2-methyl-1H-indol-5-ylamine | 10 µM | Apoptosis induction via caspase pathways, cell cycle modulation | benchchem.com |

| A549 | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (e.g., Compound 5f) | 29 nM | Not specified | nih.gov |

Antimicrobial Mechanisms: Indole derivatives have also demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains. Studies on indole-benzo[d]imidazoles have shown significant activity against Staphylococcus aureus, MRSA, Mycobacterium smegmatis, and Candida albicans, with some compounds exhibiting MIC values below 1 µg/mL mdpi.com. Molecular docking analyses suggest that the antibacterial mechanisms might involve interaction with targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases mdpi.com. Other indole derivatives, like those containing triazole or thiadiazole moieties, have also shown potent antibacterial and antifungal activities, with some being more effective than reference drugs like ciprofloxacin (B1669076) and fluconazole (B54011) against strains like MRSA and C. krusei nih.govjapsonline.com.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methoxy-1H-indole derivatives?

- Methodological Answer : Synthesis often involves regioselective methoxylation or alkylation of indole precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures under inert conditions can yield derivatives with moderate yields (42%) after purification via flash column chromatography (70:30 EtOAc/hexane) . Reaction monitoring via TLC and characterization by , , and NMR ensures product fidelity .

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXTL software is critical. For instance, bond angles (e.g., O1—C18—H18A = 109.5°) and torsion angles (N2—C1—C9—N1 = 63.6°) confirm stereoelectronic effects and intermolecular interactions . Data-to-parameter ratios >12.0 and low R-factors (<0.05) ensure reliability .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- NMR : NMR (e.g., δ 3.87 ppm for methoxy groups) and NMR (δ 160.1 ppm for carbonyls) .

- IR : Peaks at 3431 cm (N-H stretch) and 1604 cm (aromatic C=C) .

- HRMS : Accurate mass measurements (e.g., m/z 314.1387 [M+H]) confirm molecular formulas .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3-LYP/6-311G(d,p)) calculates HOMO-LUMO gaps and charge distribution. Inclusion of exact-exchange terms improves thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) . Vibrational frequency scaling factors (e.g., 0.95 for B3-LYP) validate harmonic modes against experimental IR data .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Iterative analysis of structure-activity relationships (SAR) is critical. For example, comparing IC values across derivatives with varying substituents (e.g., 5-methoxy vs. 5-chloro) identifies pharmacophoric motifs. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like melatonin receptors, guided by crystallographic data .

Q. How do intermolecular interactions in this compound crystals influence material properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.